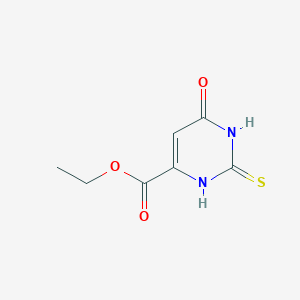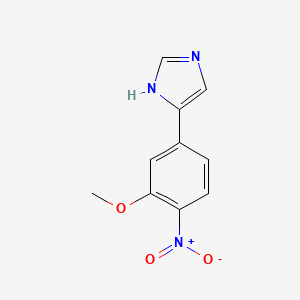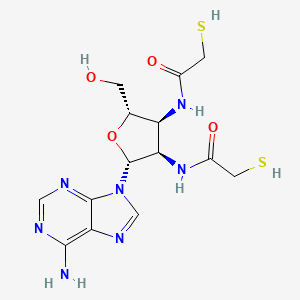![molecular formula C14H15N3 B12927899 2,7-Dimethyl-6-(4-methylphenyl)imidazo[1,2-a]imidazole CAS No. 827335-31-9](/img/structure/B12927899.png)
2,7-Dimethyl-6-(4-methylphenyl)imidazo[1,2-a]imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6-dimethyl-2-(p-tolyl)-1H-imidazo[1,2-a]imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their wide range of biological activities and are commonly found in many natural products and pharmaceuticals. This particular compound features a fused imidazole ring system with methyl and p-tolyl substituents, which can influence its chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-dimethyl-2-(p-tolyl)-1H-imidazo[1,2-a]imidazole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 1,2-diketones with aldehydes and ammonium acetate in the presence of catalysts such as erbium triflate can yield substituted imidazoles . Another approach involves the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the aforementioned synthetic routes. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, can enhance the efficiency and sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
1,6-dimethyl-2-(p-tolyl)-1H-imidazo[1,2-a]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl and p-tolyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of halogenated or aminated imidazole derivatives.
Applications De Recherche Scientifique
1,6-dimethyl-2-(p-tolyl)-1H-imidazo[1,2-a]imidazole has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,6-dimethyl-2-(p-tolyl)-1H-imidazo[1,2-a]imidazole involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects such as inhibition of cell proliferation in cancer .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[1,2-a]pyrimidines: These compounds share a similar fused ring system and exhibit comparable biological activities.
Pyrrolo[1,2-a]imidazoles: These compounds also feature a fused imidazole ring and have been studied for their biological activities.
Uniqueness
1,6-dimethyl-2-(p-tolyl)-1H-imidazo[1,2-a]imidazole is unique due to its specific substituents (methyl and p-tolyl groups), which can influence its chemical reactivity and biological properties. These substituents may enhance its ability to interact with specific molecular targets, making it a valuable compound for research and potential therapeutic applications .
Propriétés
Numéro CAS |
827335-31-9 |
|---|---|
Formule moléculaire |
C14H15N3 |
Poids moléculaire |
225.29 g/mol |
Nom IUPAC |
2,7-dimethyl-6-(4-methylphenyl)imidazo[1,2-a]imidazole |
InChI |
InChI=1S/C14H15N3/c1-10-4-6-12(7-5-10)13-9-17-8-11(2)15-14(17)16(13)3/h4-9H,1-3H3 |
Clé InChI |
FZINDKOSWHTYPJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=CN3C=C(N=C3N2C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-{[(3,4-Dichlorophenyl)methyl]sulfanyl}-5,6-dihydro-4H-imidazo[4,5-d]pyridazine-4-thione](/img/structure/B12927818.png)
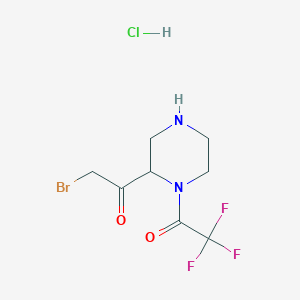
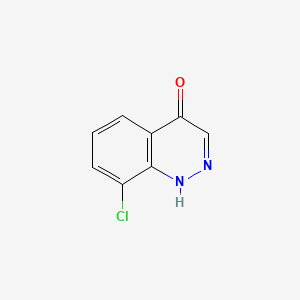
![2-Chloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B12927853.png)
![3-Chloro-2-(4-methoxyphenyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12927854.png)

![3-(2,6-Difluorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12927858.png)
![6-[2-(Benzylsulfanyl)ethyl]-7H-purine](/img/structure/B12927870.png)
![4-Chloro-7H-imidazo[4,5-c]pyridazine](/img/structure/B12927872.png)
